2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride
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Description
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride is a chemical compound with the molecular formula C10H14N2. It is used for research purposes .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) was first described by Pictet and Spengler in 1911. The reaction involved phenylethylamine and dimethoxymethane in the presence of aqueous HCl at 100 °C to afford THIQ. Later, researchers replaced dimethoxymethane with aldehydes to give one substituted THIQs .Molecular Structure Analysis
The molecular structure of this compound is characterized by 12 heavy atoms, 6 of which are aromatic. It has a molar refractivity of 55.09 and a topological polar surface area (TPSA) of 29.26 Ų .Physical and Chemical Properties Analysis
This compound has a molecular weight of 162.23 . It has a high gastrointestinal absorption and is BBB permeant. It is also a P-gp substrate. Its lipophilicity (Log Po/w) is 1.84 (iLOGP), 1.11 (XLOGP3), 0.73 (WLOGP), 1.44 (MLOGP), and 1.58 (SILICOS-IT), with a consensus Log Po/w of 1.34 . It is very soluble, with a solubility of 1.97 mg/ml or 0.0122 mol/l (ESOL), 7.81 mg/ml or 0.0481 mol/l (Ali), and 0.426 mg/ml or 0.00262 mol/l (SILICOS-IT) .Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of soap and water (P302+P352) .
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-12-6-5-9-8(7-12)3-2-4-10(9)11;/h2-4H,5-7,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGVCYUOQYDSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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